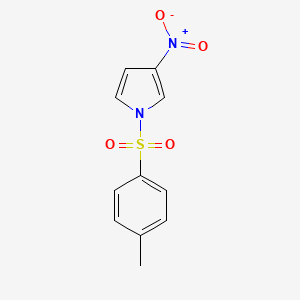

3-Nitro-1-tosyl-1H-pyrrole

Descripción general

Descripción

3-Nitro-1-tosyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a nitro group at the 3-position and a tosyl group at the 1-position. Pyrroles are a class of five-membered aromatic heterocycles that are widely studied due to their presence in many biologically active molecules and their utility in synthetic organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-tosyl-1H-pyrrole typically involves the nitration of 1-tosylpyrrole. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselectivity and to avoid over-nitration .

Industrial Production Methods

This would require careful control of reaction conditions to ensure safety and product purity, as well as efficient separation and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-1-tosyl-1H-pyrrole can undergo various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

1. Synthesis of Bioactive Compounds

3-Nitro-1-tosyl-1H-pyrrole is utilized as a building block in the synthesis of biologically active compounds. Its derivatives have shown potential in drug discovery, particularly as antimalarial agents targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species . Structure-guided optimization has led to the identification of potent DHODH inhibitors derived from pyrrole scaffolds, demonstrating efficacy against P. falciparum and P. vivax .

2. Antiviral Activity

Research indicates that pyrrole derivatives possess antiviral properties, particularly against HIV-1. The structural modifications around the pyrrole ring can enhance binding affinity to viral targets, making them promising candidates for further development in antiviral therapies .

3. Anticancer Potential

Pyrrole-based compounds have been investigated for their anticancer activities. Some studies suggest that they can inhibit key enzymes involved in cancer progression, such as protein kinases and reverse transcriptase . The ability to modify the functional groups on the pyrrole ring allows for the fine-tuning of their biological activity.

Organic Synthesis

1. Reaction Mechanisms

The tosyl group in this compound facilitates various organic transformations, including nucleophilic substitutions and cycloadditions. It can act as a leaving group in reactions involving nucleophiles, enabling the formation of more complex molecules . The compound's reactivity is also exploited in [3+2] cycloaddition reactions, leading to the synthesis of multi-substituted pyrroles with diverse functional groups .

2. Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly processes. The use of toluene as both solvent and reaction medium in synthesizing derivatives from this compound exemplifies a greener approach to organic synthesis . This method not only simplifies the reaction setup but also enhances product yield.

Material Science

1. Catalytic Applications

Pyrrole derivatives are increasingly recognized for their roles as catalysts in polymerization processes and other chemical reactions. The unique electronic properties imparted by the nitro and tosyl groups enable these compounds to facilitate reactions under mild conditions, making them suitable for various industrial applications .

2. Development of Functional Materials

The versatility of this compound extends to the development of functional materials, such as dyes and sensors. Its ability to form stable complexes with metal ions opens avenues for creating materials with specific optical or electronic properties .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Nitro-1-tosyl-1H-pyrrole and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific derivative and its application .

Comparación Con Compuestos Similares

Similar Compounds

3-Nitro-1-methyl-1H-pyrrole: Similar structure but with a methyl group instead of a tosyl group.

3-Nitro-1-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of a tosyl group.

Uniqueness

3-Nitro-1-tosyl-1H-pyrrole is unique due to the presence of the tosyl group, which can influence its reactivity and solubility properties. The tosyl group is a good leaving group, making the compound useful in various substitution reactions .

Actividad Biológica

3-Nitro-1-tosyl-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a nitro group at the 3-position and a tosyl group at the 1-position of the pyrrole ring, which influences its chemical reactivity and biological properties.

- Chemical Formula : C₁₁H₁₀N₂O₄S

- Molecular Weight : 258.27 g/mol

- Structural Features :

- Nitro group (–NO₂) enhances electrophilicity.

- Tosyl group (–SO₂C₆H₄CH₃) increases solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may function as an inhibitor for certain enzymes involved in critical biochemical pathways.

Target Enzymes

- 2,3-Oxidosqualene Cyclase (OSC) : Inhibitors derived from pyrrole compounds have shown potential in targeting OSC, which plays a role in cholesterol biosynthesis and is implicated in cancer progression .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism may involve the inhibition of key enzymes like thymidylate synthase, which is crucial for DNA synthesis .

- Antimicrobial Properties : Some studies indicate potential antimicrobial activity, although specific data on this compound is limited compared to other derivatives .

Case Studies and Research Findings

A variety of studies have explored the biological implications of pyrrole derivatives, including this compound. Below are notable findings:

Structure-Activity Relationship (SAR)

The unique combination of the nitro and tosyl groups in this compound enhances its reactivity compared to other pyrrole derivatives. Comparative analysis reveals:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methylpyrrole | Methyl group at position 3 | Less reactive than nitro-substituted variants |

| 2,5-Dimethylpyrrole | Two methyl groups at positions 2 and 5 | Enhanced stability due to steric hindrance |

| Tosylmethylisocyanide | Contains a tosyl group | Serves as a precursor in Van Leusen synthesis |

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-nitropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S/c1-9-2-4-11(5-3-9)18(16,17)12-7-6-10(8-12)13(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKAWLXYVIHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635304 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-84-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.